1-(3-Methylphenyl)propan-2-one

描述

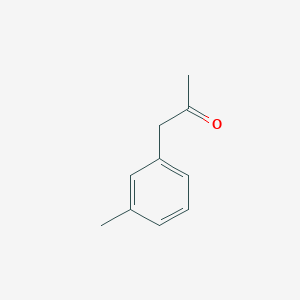

1-(3-Methylphenyl)propan-2-one is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1-(3-Methylphenyl)propan-2-one, also known as 3-Methylmethcathinone (3-MMC), is a synthetic cathinone . The primary targets of 3-MMC are monoamine transporters . It potently inhibits norepinephrine uptake and displays more pronounced dopaminergic activity relative to serotonergic activity .

Mode of Action

3-MMC acts as a substrate for monoamine transporters, leading to the inhibition of norepinephrine uptake . This results in an increase in the concentration of norepinephrine in the synaptic cleft, enhancing the transmission of signals across nerve cells. The compound also exhibits dopaminergic activity, which means it influences the release and uptake of dopamine, a neurotransmitter that plays a crucial role in reward and pleasure centers in the brain .

Biochemical Pathways

The biochemical pathways affected by 3-MMC primarily involve the modulation of monoamine neurotransmitters, including norepinephrine and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-MMC increases their availability in the synaptic cleft, thereby enhancing neurotransmission. The downstream effects of this modulation can include increased alertness, euphoria, and heightened sensory perception, among others .

Pharmacokinetics

The pharmacokinetic properties of 3-MMC include oral bioavailability ranging from 5% to 9% . The elimination half-life of 3-MMC is approximately 50 minutes , indicating that the compound is relatively quickly metabolized and excreted from the body.

Result of Action

At the molecular level, the action of 3-MMC results in increased concentrations of norepinephrine and dopamine in the synaptic cleft . At the cellular level, this can lead to enhanced neurotransmission, affecting various physiological processes such as mood regulation, alertness, and sensory perception . It’s important to note that the use of 3-mmc can also lead to adverse effects, including potential neurotoxicity .

Action Environment

The action, efficacy, and stability of 3-MMC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body . Additionally, factors such as temperature and humidity could impact the stability of the compound . It’s also worth noting that individual factors, such as a person’s metabolic rate and overall health status, can influence the compound’s action and efficacy .

生物活性

1-(3-Methylphenyl)propan-2-one, also known as 3-methylmethcathinone (3-MMC), is a synthetic cathinone that has gained attention due to its stimulant properties and potential for abuse. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and associated health risks.

Chemical Structure and Properties

This compound is classified as a substituted cathinone, structurally related to other stimulants like methamphetamine and mephedrone. Its chemical formula is CHNO, and it features a ketone functional group, which is crucial for its biological activity.

The primary mechanism of action for 3-MMC involves the inhibition of monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system (CNS).

Key Findings:

- Dopamine Release : 3-MMC significantly increases dopamine release in the brain, similar to other psychostimulants. This effect is responsible for its euphoric and stimulating properties .

- Neurotransmitter Uptake Inhibition : Studies indicate that 3-MMC inhibits the reuptake of serotonin and norepinephrine, contributing to its stimulant effects .

- Behavioral Effects : In animal models, administration of 3-MMC has been shown to induce locomotor activity, a common indicator of stimulant effects .

Pharmacological Profile

The pharmacological profile of this compound reveals several key characteristics:

| Property | Description |

|---|---|

| Stimulant Effects | Increased energy, alertness, and euphoria |

| Side Effects | Tachycardia, hypertension, agitation, hallucinations |

| Toxicity Risks | Potential for rhabdomyolysis and acute kidney failure |

| Dependence Potential | Similar to methamphetamine; withdrawal symptoms reported |

Case Studies and Clinical Observations

Numerous case studies have documented the effects of 3-MMC in humans. Reports indicate that users often experience severe adverse effects, including:

- Acute Intoxication : Symptoms such as agitation, aggression, and cardiovascular complications have been reported in cases of acute intoxication with 3-MMC .

- Fatalities : There have been multiple documented fatalities linked to the use of 3-MMC, often involving poly-drug use where other substances were also present .

- Withdrawal Symptoms : Some users have reported withdrawal symptoms consistent with physical dependence after prolonged use .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In Vitro Studies : Research indicates that 3-MMC exhibits a strong affinity for monoamine transporters. It has been shown to significantly inhibit the uptake of dopamine and serotonin in vitro .

- Animal Models : In studies involving Sprague-Dawley rats, administration of 3-MMC resulted in increased locomotor activity and anxiety-like behaviors when assessed through behavioral tests such as the elevated plus maze .

科学研究应用

Scientific Research Applications

-

Analytical Chemistry:

- Used as a standard reference material in chromatography and mass spectrometry due to its well-defined chemical structure.

- Pharmacological Studies:

- Toxicology and Safety Assessments:

-

Biological Research:

- The compound is utilized in studies related to metabolic pathways and enzyme interactions, providing insights into its biological activity and potential therapeutic benefits.

Industrial Applications

This compound is also employed in various industrial applications:

- Fragrance and Flavoring Agents: Due to its aromatic properties, it is used in the production of perfumes and flavor enhancers.

- Chemical Intermediates: Serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .

Case Study 1: Pharmacological Effects

A study published by the EMCDDA highlighted the pharmacological effects of 3-MMC, noting its stimulant properties similar to other cathinones. The research involved assessing user reports and clinical outcomes related to its consumption, indicating a significant risk of dependency and adverse health effects associated with recreational use.

Case Study 2: Toxicological Analysis

Research conducted by various toxicology laboratories has focused on the acute toxicity of 3-MMC. Findings suggest that it poses risks such as skin irritation and potential harmful effects if ingested. These studies are crucial for regulatory assessments and public health considerations.

属性

IUPAC Name |

1-(3-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZZXUNOENOULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370132 | |

| Record name | 1-(3-methylphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-61-4 | |

| Record name | 1-(3-methylphenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methylphenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。